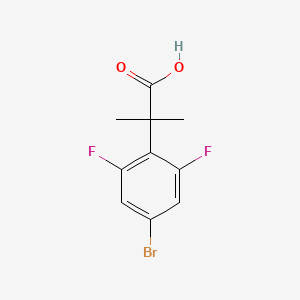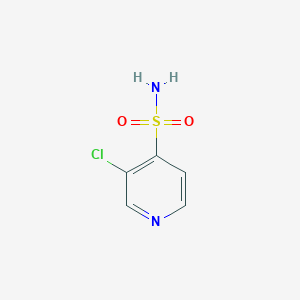
3-Chloropyridine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyridine-4-sulfonamide is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a sulfonamide group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 3-chloropyridine with chlorosulfonic acid, resulting in the formation of the sulfonamide group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 3-Chloropyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce sulfonic acids.
科学的研究の応用
Chemistry: In organic synthesis, 3-Chloropyridine-4-sulfonamide serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors. Its derivatives have shown promise in antimicrobial and anticancer research.
Industry: In the materials science field, this compound is used as an additive in polymers to enhance their properties. It also finds applications in the production of dyes and pigments.
作用機序
The mechanism of action of 3-Chloropyridine-4-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.
類似化合物との比較
4-Chloropyridine-3-sulfonamide: Similar in structure but with different positional isomerism.
3-Bromopyridine-4-sulfonamide: Bromine replaces chlorine, affecting reactivity and biological activity.
3-Chloropyridine-2-sulfonamide: Another positional isomer with different chemical properties.
Uniqueness: 3-Chloropyridine-4-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its distinct properties make it valuable in various synthetic and research applications.
特性
分子式 |
C5H5ClN2O2S |
|---|---|
分子量 |
192.62 g/mol |
IUPAC名 |
3-chloropyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChIキー |
MEWAHPNIBYWQQN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


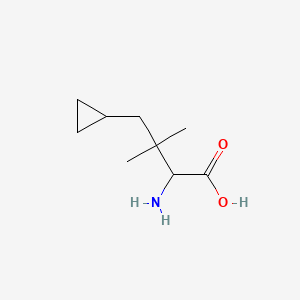
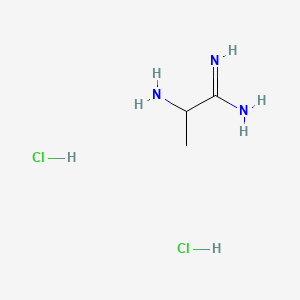
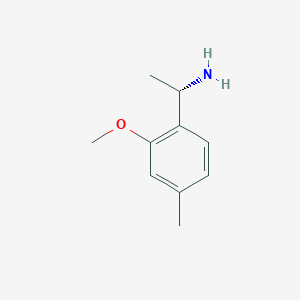
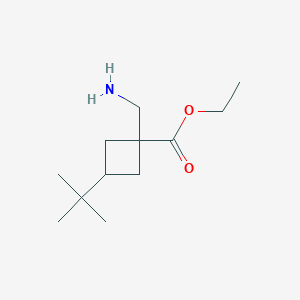
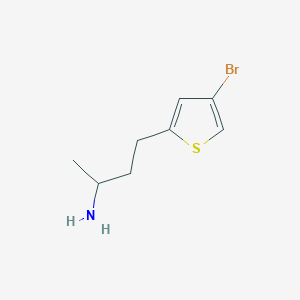


![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)


